molecular formula C18H21N3O3 B5749307 N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide

N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide

Cat. No. B5749307
M. Wt: 327.4 g/mol
InChI Key: ZVIRWINUYJBDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide, also known as EACA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide works by binding to the active site of plasmin, preventing it from breaking down fibrin, a protein that forms the structural framework of blood clots. This results in the stabilization of blood clots, which can be beneficial in certain medical conditions.
Biochemical and Physiological Effects:
In addition to its effects on blood clotting, N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide has also been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of collagenase, an enzyme that is involved in the breakdown of collagen, a protein that is important for the structure and function of connective tissues.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide in lab experiments is its specificity for plasmin inhibition. This allows for targeted inhibition of plasmin without affecting other proteases. However, one limitation is that N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide. One area of interest is the development of more potent and selective inhibitors of plasmin. Another potential direction is the exploration of N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide's effects on other proteases and their substrates. Additionally, the potential therapeutic applications of N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide in conditions such as thrombosis and fibrosis warrant further investigation.

Synthesis Methods

The synthesis of N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide involves the reaction of 4-ethoxybenzenamine with N-methylacetamide, followed by the addition of 4-nitrobenzoyl chloride and subsequent reduction of the resulting nitro group. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide has been used in various scientific research applications, including the study of blood clotting and fibrinolysis. It has been found to inhibit plasmin, a protease that is involved in the breakdown of blood clots, making it a potential therapeutic agent for conditions such as thrombosis.

properties

IUPAC Name

N-[4-[(4-ethoxyphenyl)carbamoylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-24-17-11-7-15(8-12-17)20-18(23)19-14-5-9-16(10-6-14)21(3)13(2)22/h5-12H,4H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIRWINUYJBDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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